1,3-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene
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Overview
Description
1,3-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, characterized by the presence of two methoxy groups, two fluorine atoms, and a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Methoxy groups are introduced using methanol in the presence of a strong acid catalyst like sulfuric acid.
Fluoromethylation: The fluoromethyl group can be introduced using reagents like fluoromethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are quinones.
Reduction: The primary product is the corresponding methyl derivative.
Scientific Research Applications
1,3-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the fluorine and fluoromethyl groups, resulting in different chemical properties.
1-Fluoro-3,5-dimethoxybenzene: Similar structure but without the fluoromethyl group.
1,3-Dimethoxy-5-fluoro-2-(fluoromethyl)benzene: A positional isomer with different substitution patterns.
Uniqueness
1,3-Dimethoxy-2-fluoro-5-(fluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H10F2O2 |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-fluoro-5-(fluoromethyl)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3 |
InChI Key |
FNUIHWPPICKYSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)CF |
Origin of Product |
United States |
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